![molecular formula C15H10N2 B14477371 3H-Pyrrolo[2,3-c]acridine CAS No. 68342-12-1](/img/structure/B14477371.png)
3H-Pyrrolo[2,3-c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrrolo[2,3-c]acridine is a heterocyclic compound that belongs to the class of acridines It is characterized by a fused ring system that includes both pyrrole and acridine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]acridine typically involves the cyclization of appropriate precursors. One common method includes the diazotization of 3-aminoacridine followed by a reaction with methylacetoacetate to yield ethyl pyruvate 3-acridinylhydrazone. This intermediate undergoes further cyclization to form the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis. This approach employs silica sulfuric acid as a heterogeneous catalyst under microwave irradiation, which offers advantages such as milder reaction conditions, higher yields, and shorter reaction times .
化学反应分析
Types of Reactions: 3H-Pyrrolo[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
科学研究应用
3H-Pyrrolo[2,3-c]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its ability to intercalate into DNA, it is being explored for its potential use in cancer therapy.
Industry: It is used in the development of dyes and pigments due to its fluorescent properties
作用机制
The mechanism of action of 3H-Pyrrolo[2,3-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
3H-Pyrrolo[2,3-c]quinoline: Similar in structure but contains a quinoline moiety instead of an acridine moiety.
Pyrrolo[2,3,4-kl]acridine: Another derivative with different substitution patterns.
Uniqueness: 3H-Pyrrolo[2,3-c]acridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both medicinal and industrial applications .
属性
CAS 编号 |
68342-12-1 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
11H-pyrrolo[2,3-c]acridine |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H |
InChI 键 |
LDHHTMDJCGYVJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




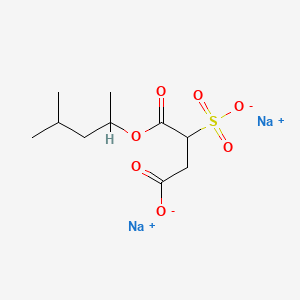
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
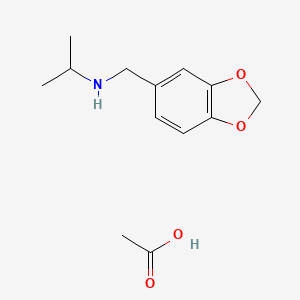
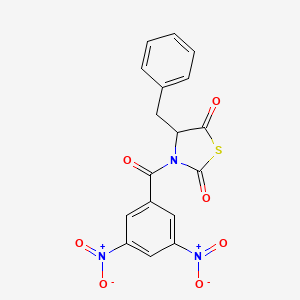

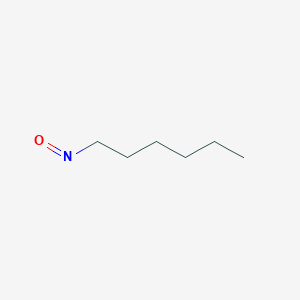
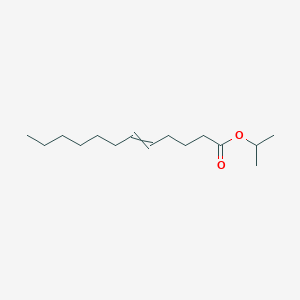
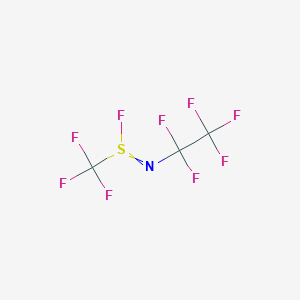

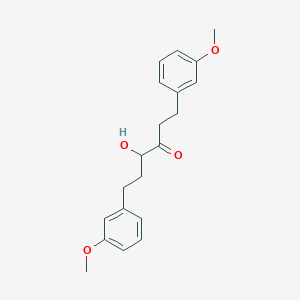
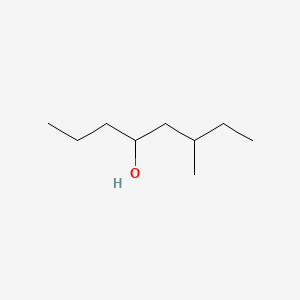
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
